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Compound of Interest

Compound Name: KN-62

cat. No.: B1662167

An In-depth Technical Guide to the CaMKIl Inhibitor: KN-62

Introduction

KN-62 is a potent, selective, and cell-permeable chemical probe widely utilized in cellular and
in vivo research to investigate the roles of Ca2+/calmodulin-dependent protein kinase Il
(CaMKiII).[1][2] As a derivative of isoquinolinesulfonamide, its primary mechanism of action
involves the direct inhibition of CaMKII activation.[1][3] This guide provides a comprehensive
overview of the chemical structure, mechanism of action, quantitative data, and experimental
protocols associated with KN-62 for researchers, scientists, and professionals in drug
development.

Chemical Structure and Physicochemical Properties

KN-62 is characterized by a complex structure featuring two isoquinoline rings.[1][2] Its
systematic IUPAC name is 4-[(2S)-2-(N-Methylisoquinoline-5-sulfonamido)-3-o0xo-3-(4-
phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate.[1] The key chemical and physical
properties are summarized below.
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Property Value Reference

4-[(2S)-2-(N-
Methylisoquinoline-5-
sulfonamido)-3-oxo-3-(4-

IUPAC Name ) ) [1]
phenylpiperazin-1-
yl)propyl]phenyl isoquinoline-5-
sulfonate

1-[N,O-Bis(5-
Isoquinolinesulfonyl)-N-

Alternate Name [4]
Methyltyrosyl]-4-

Phenylpiperazine

CAS Number 127191-97-3 [11[2]
Molecular Formula C3sH35N506S2 [1][4]
Molecular Weight 721.84 g/mol [1][4]

CN(--INVALID-LINK--OS(=0)
(=0)C2=CC=CC3=C2C=CN=C
3)C(=0)N4CCN(CC4)C5=CC=

SMILES [1][2]
CC=C5)S(=0)
(=0)C6=CC=CC7=C6C=CN=C
7
) >95-98% (Commercially
Purity _ [4]
available)

Mechanism of Action
Inhibition of CaMKII

CaMKIl is a serine/threonine protein kinase that plays a crucial role in decoding intracellular
calcium (Ca2*) signals. Its activation is initiated by the binding of a Caz*/calmodulin (CaM)
complex. KN-62 exerts its inhibitory effect through a distinct allosteric mechanism.[3] It binds
directly to the CaM binding site on the CaMKII holoenzyme.[1][5] This action competitively
blocks the binding of the Ca2*/CaM complex, thereby preventing the activation and subsequent
autophosphorylation of the kinase.[1][3]
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Notably, the inhibition by KN-62 is non-competitive with respect to ATP.[3] Furthermore, KN-62
does not inhibit CaMKII that has already been autophosphorylated and is in a Ca2*/CaM-
independent active state.[3][5]

Inhibition by KN-62
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Figure 1: CaMKII activation pathway and its inhibition by KN-62.

Off-Target Effects

While selective for CaMKII over kinases like PKA and PKC, KN-62 is known to inhibit other
CaM kinases, such as CaMKI and CaMKIV.[3][6] Crucially, it also functions as a potent non-
competitive antagonist of the purinergic P2X7 receptor, an ATP-gated ion channel, with a much
higher potency than for CaMKII.[1][2][5] This off-target activity must be considered when
interpreting experimental results.

Quantitative Inhibitory Data

The potency of KN-62 has been quantified against its primary target and key off-target
receptor. The values demonstrate its dual activity, which can be leveraged or controlled for in
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experimental design.

Species/Syste

Target Metric Value (nM) Reference
m

CaMKlI ICso0 900 - [1]12]

CaMKlI Ki 900 Rat Brain [5][6]

P2X7 Receptor ICs0 ~15 HEK293 Cells [2][5]
Human

P2X7 Receptor ICs0 12.7 Lymphocytes [5]
(Ba2* influx)
Human
Leukemic B

P2X7 Receptor ICs0 13.1 [5]
Lymphocytes

(Ethidium influx)

Experimental Protocol: In Vitro CaMKII Kinase

Assay

This protocol outlines a standard method to determine the inhibitory activity (e.g., ICso) of KN-

62 on CaMKII using a radiometric assay with a peptide substrate.

Objective: To measure the dose-dependent inhibition of CaMKII by KN-62.

Materials:

ATP, [y-33P]ATP

Recombinant CaMKIl enzyme

Calmodulin (CaM)

KN-62 stock solution (in DMSO)

CaMKIl peptide substrate (e.g., Autocamtide-2)
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Assay Buffer: 35 mM HEPES, 10 mM MgClz, 1 mM CaCl:

Stop Solution: 10% Trichloroacetic acid (TCA)

Phosphocellulose paper

Scintillation counter and fluid

Methodology:

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing
Assay Buffer, CaM, and the CaMKII peptide substrate.

Prepare Inhibitor Dilutions: Perform a serial dilution of the KN-62 stock solution in DMSO,
followed by a final dilution in Assay Buffer to achieve the desired test concentrations. Include
a DMSO-only control (vehicle control).

Initiate Pre-incubation: Add 20 uL of the KN-62 dilutions (or vehicle) to individual reaction
wells. Add 20 pL of the CaMKII enzyme solution to each well and incubate for 10 minutes at
30°C to allow the inhibitor to bind to the enzyme.

Start Kinase Reaction: Initiate the phosphorylation reaction by adding 10 pL of the ATP
solution (containing a spike of [y-33P]ATP). The final reaction volume is typically 50-100 uL.[6]

Incubate: Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C.

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto
phosphocellulose paper. Immediately immerse the paper in 10% TCA to precipitate the
phosphorylated substrate.[6]

Wash: Wash the phosphocellulose papers multiple times with phosphoric acid to remove
unincorporated [y-33P]ATP.

Quantify: Air dry the papers, add scintillation fluid, and measure the incorporated radioactivity
using a scintillation counter.

Data Analysis:
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o Calculate the percentage of kinase activity for each KN-62 concentration relative to the
vehicle control.

o Plot the percent activity against the logarithm of the KN-62 concentration.

o Fit the data to a sigmoidal dose-response curve to determine the ICso value.
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Figure 2: Workflow for an in vitro radiometric CaMKII inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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